3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Description
The compound “3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a nitro group, and a benzothiazole . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the sources I found, organic compounds like this are typically synthesized through a series of reactions that introduce the functional groups in a stepwise manner . The nitro group could be introduced through a nitration reaction, and the benzamide group could be formed through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the functional groups in the molecule. The benzamide and benzothiazole rings are likely to be planar due to the conjugated pi system, and the nitro group could introduce some polarity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by the functional groups present in the molecule. For example, the nitro group is a strong electron-withdrawing group and could make the benzene ring more susceptible to electrophilic aromatic substitution . The benzamide group could participate in reactions typical of amides, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the nitro group could contribute to the compound’s reactivity and polarity . The presence of the benzamide and benzothiazole groups could also influence the compound’s solubility, melting point, and boiling point .Properties
IUPAC Name |
3-chloro-4-methyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-3-9(6-11(8)16)14(20)18-15-17-12-5-4-10(19(21)22)7-13(12)23-15/h2-7H,1H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMLRTCCVGFHLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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